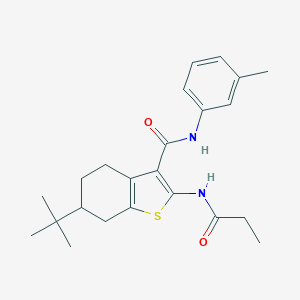
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the propionylamino group: This can be done through amide bond formation using propionyl chloride and an amine.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Biochemistry: May be used as a probe or inhibitor in biochemical studies.
Medicine
Therapeutics: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Chemical Industry: Used in the production of specialty chemicals and intermediates.
Pharmaceutical Industry:
Mecanismo De Acción
The mechanism of action of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Thiophene derivatives: Compounds with thiophene rings but lacking the benzene fusion.
Carboxamide derivatives: Compounds with similar carboxamide functional groups but different core structures.
Uniqueness
The uniqueness of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H30N2O2S |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26) |
Clave InChI |
PASIFSDYHPUZOO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
SMILES canónico |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289304.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289305.png)
![4-chloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B289308.png)
![N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B289309.png)
![N-{4-iodo-2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B289312.png)
![5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289313.png)
![6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289314.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289315.png)
![2-{[4-(diethylamino)benzyl]amino}-N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289320.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(dimethylamino)benzyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289321.png)
![N-{6-tert-butyl-3-[(2,5-dimethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289323.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289324.png)
![Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289325.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289326.png)
